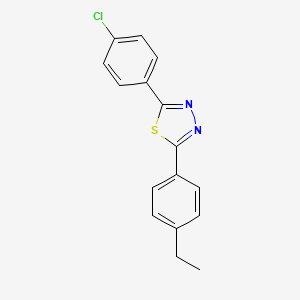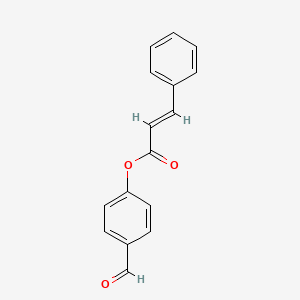
2-(4-Chlorophenyl)-5-(4-ethylphenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Chlorophényl)-5-(4-éthylphényl)-1,3,4-thiadiazole est un composé organique appartenant à la classe des thiadiazoles. Les thiadiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé particulier est caractérisé par la présence d'un groupe chlorophényle et d'un groupe éthylphényle attachés au cycle thiadiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Chlorophényl)-5-(4-éthylphényl)-1,3,4-thiadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de la 4-chlorobenzohydrazide avec le chlorure de 4-éthylbenzoyle en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3). La réaction se déroule par la formation d'une hydrazone intermédiaire, qui se cyclise ensuite pour former le cycle thiadiazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la possibilité de mise à l'échelle du procédé.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Chlorophényl)-5-(4-éthylphényl)-1,3,4-thiadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thiols ou d'autres dérivés réduits.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Thiols ou autres dérivés réduits.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-(4-Chlorophényl)-5-(4-éthylphényl)-1,3,4-thiadiazole a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé a montré un potentiel comme agent antimicrobien.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent anti-inflammatoire ou anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
5. Mécanisme d'action
Le mécanisme d'action du 2-(4-Chlorophényl)-5-(4-éthylphényl)-1,3,4-thiadiazole dépend de son application. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies biologiques. Les cibles moléculaires exactes et les voies impliquées font l'objet de recherches continues.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-(4-ethylphenyl)-1,3,4-thiadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Chlorophényl)-5-phényl-1,3,4-thiadiazole
- 2-(4-Méthylphényl)-5-(4-éthylphényl)-1,3,4-thiadiazole
- 2-(4-Chlorophényl)-5-(4-méthoxyphényl)-1,3,4-thiadiazole
Unicité
Le 2-(4-Chlorophényl)-5-(4-éthylphényl)-1,3,4-thiadiazole est unique en raison de la combinaison spécifique des groupes chlorophényle et éthylphényle, qui peut influencer sa réactivité chimique et son activité biologique.
Propriétés
Formule moléculaire |
C16H13ClN2S |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H13ClN2S/c1-2-11-3-5-12(6-4-11)15-18-19-16(20-15)13-7-9-14(17)10-8-13/h3-10H,2H2,1H3 |
Clé InChI |
KMBHPIYYYVCFJN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)
![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)

![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
